(+/-)-trans-4-(3,4-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl
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Overview
Description
(+/-)-trans-4-(3,4-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a dimethoxyphenyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-4-(3,4-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a substitution reaction, where a suitable dimethoxyphenyl halide reacts with the pyrrolidine ring.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or carboxylating agents.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(+/-)-trans-4-(3,4-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(+/-)-trans-4-(3,4-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (+/-)-trans-4-(3,4-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets. The dimethoxyphenyl group may interact with receptors or enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. The overall effect depends on the specific biological pathway or target involved.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-pyrrolidine-3-carboxylic acid: Lacks the hydrochloride salt form, affecting its solubility.
3,4-Dimethoxyphenylacetic acid: Similar aromatic structure but different functional groups.
Pyrrolidine-3-carboxylic acid: Lacks the dimethoxyphenyl group, resulting in different chemical properties.
Uniqueness
(+/-)-trans-4-(3,4-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl is unique due to the combination of the dimethoxyphenyl group and the pyrrolidine ring with a carboxylic acid group, along with its hydrochloride salt form. This combination imparts specific chemical and biological properties that are distinct from similar compounds.
Properties
IUPAC Name |
(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16;/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16);1H/t9-,10+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHCYHNOCXLNDZ-BAUSSPIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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